![molecular formula C15H11N3O2 B12463553 4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
4-[(2-Oxoindol-3-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Oxoindol-3-yl)amino]benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a benzamide group, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxoindol-3-yl)amino]benzamide typically involves the reaction of 2-oxoindole with 4-aminobenzamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and benzamide moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-[(2-Oxoindol-3-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain biological pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[(2-Oxoindol-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit certain signaling pathways, which can lead to the suppression of cell growth and proliferation .
類似化合物との比較
Similar Compounds
- 4-[(2-Oxoindol-3-yl)amino]benzoic acid
- 4-[(2-Oxoindol-3-yl)amino]benzylamine
- 4-[(2-Oxoindol-3-yl)amino]benzyl alcohol
Uniqueness
4-[(2-Oxoindol-3-yl)amino]benzamide stands out due to its specific combination of the indole and benzamide moieties, which confer unique chemical reactivity and biological activity.
特性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
4-[(2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
InChIキー |
ODUMFOJHYBMXQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)C(=O)N)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)

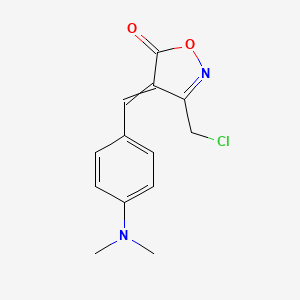
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
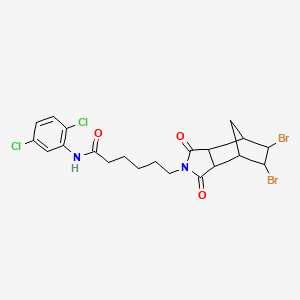
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
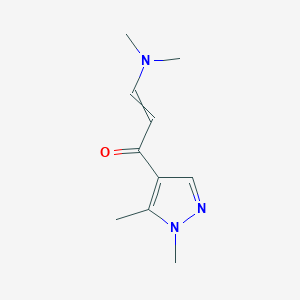
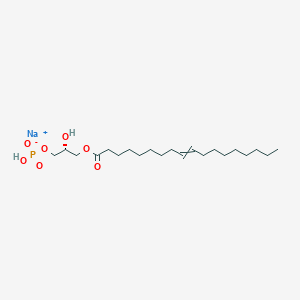
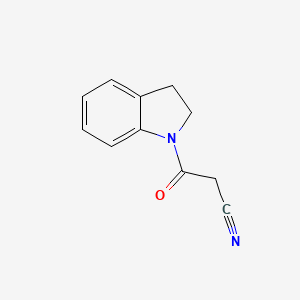
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
